Source
Monoacetyl bisacodyl is derived from bisacodyl, a well-known stimulant laxative used to treat constipation. The acetylation of bisacodyl results in monoacetyl bisacodyl, which is believed to enhance its pharmacological properties.
Classification
Monoacetyl bisacodyl falls under the category of laxatives, specifically classified as a stimulant laxative. It acts by stimulating peristaltic movements in the intestines, facilitating bowel movements.
Methods
The synthesis of monoacetyl bisacodyl typically involves the acetylation of bisacodyl using acetic anhydride or acetyl chloride as the acetylating agent. This reaction can be carried out under controlled conditions to ensure the formation of the monoacetyl derivative without excessive by-products.
Technical Details
Structure
Monoacetyl bisacodyl retains the core structure of bisacodyl with an additional acetyl group. Its molecular formula can be represented as C_{17}H_{17}O_{4} and has a molecular weight of approximately 299.32 g/mol.
Data
Reactions
Monoacetyl bisacodyl can undergo various chemical reactions typical for esters and aromatic compounds. Key reactions include:
Technical Details
The stability of monoacetyl bisacodyl under different pH conditions influences its reactivity. Acidic or basic environments can accelerate hydrolysis, affecting its efficacy as a laxative.
Process
Monoacetyl bisacodyl acts primarily by stimulating the intestinal mucosa, leading to increased peristalsis. This effect results in:
Data
The onset of action typically occurs within 6 to 12 hours after administration, making it suitable for overnight relief from constipation.
Physical Properties
Chemical Properties
Monoacetyl bisacodyl is primarily used in pharmacology:
Monoacetyl bisacodyl (chemical name: 4-[(4-hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl acetate) is a key metabolic intermediate of the laxative prodrug bisacodyl. Its IUPAC systematic name is 4-[hydroxy(4-acetyloxyphenyl)methyl]phenyl pyridin-2-ylmethyl acetate, reflecting its diphenylmethane core structure with mixed acetyl and hydroxyl substituents. The compound is cataloged under CAS 603-50-9 and CID 13476758 in public chemical databases [1] [9]. Its molecular formula is C₂₂H₁₉NO₄, identical to bisacodyl, but with distinct substitution patterns that critically alter its physicochemical behavior and bioactivation pathways.
Table 1: Chemical Identifiers of Monoacetyl Bisacodyl
Property | Identifier |
---|---|
IUPAC Name | 4-[hydroxy(4-acetyloxyphenyl)methyl]phenyl pyridin-2-ylmethyl acetate |
CAS Registry Number | 603-50-9 |
PubChem CID | 13476758 |
Molecular Formula | C₂₂H₁₉NO₄ |
SMILES | CC(=O)Oc1ccc(cc1)C(c2ccc(OC(C)=O)cc2)c3ccccn3 |
Monoacetyl bisacodyl features a pyridinyl-methane backbone with two phenolic rings differentiated by acetyl (–OC(O)CH₃) and hydroxyl (–OH) groups at para-positions. This asymmetry distinguishes it from bisacodyl, which possesses two acetyl groups. Spectroscopic characterizations reveal:
The molecule’s planar pyridine ring and orthogonal phenolic rings create steric constraints that influence its metabolic stability. Hydrogen bonding between the pyridinyl nitrogen and phenolic hydroxyl further stabilizes the conformation.
Monoacetyl bisacodyl exhibits pH-dependent solubility and stability due to its ionizable phenolic group (pKa ≈ 10.2) and hydrolytically labile ester bonds:
Table 2: Physicochemical Properties of Monoacetyl Bisacodyl
Property | Value | Conditions |
---|---|---|
Solubility | 0.12 mg/mL | Aqueous buffer (pH 7.4) |
>50 mg/mL | Ethanol, acetone | |
logP (Octanol-Water) | 3.8 ± 0.2 | Experimental |
pKa | 10.2 (phenolic OH) | Potentiometric titration |
Melting Point | 138–141°C | Differential scanning calorimetry |
Stability | t₁/₂ = 4.2 hours | Simulated intestinal fluid (pH 6.8) |
Stability Profile: The acetyl ester undergoes rapid enzymatic hydrolysis in colonic environments via deacetylases, converting it to the active metabolite BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) [3] [8]. Acidic conditions (pH < 3) accelerate hydrolysis, while alkaline conditions favor the phenolate form, enhancing aqueous solubility. Crystalline forms show greater stability than amorphous dispersions, as validated by X-ray diffraction studies [4].
Monoacetyl bisacodyl occupies a critical intermediate position in bisacodyl’s metabolic pathway:
Table 3: Comparative Analysis of Bisacodyl and Key Derivatives
Compound | Structural Features | Key Properties | Biological Role |
---|---|---|---|
Bisacodyl | Di-acetylated phenolic rings | logP = 4.5; t₁/₂ = 16 hr | Prodrug |
Monoacetyl bisacodyl | Mixed acetyl/hydroxyl groups | logP = 3.8; t₁/₂ = 4.2 hr | Metabolic intermediate |
BHPM (Desacetyl bisacodyl) | Di-hydroxylated rings | logP = 2.1; t₁/₂ = 1.5 hr | Active metabolite |
Metabolic Context:
Functional Consequences: The monoacetyl derivative’s intermediate polarity facilitates colonic membrane transit, positioning it as a critical determinant in bisacodyl’s delayed pharmacological onset. Its transient existence underscores the design of enteric-coated bisacodyl formulations that prevent premature gastric hydrolysis [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: